molecular formula C10H14ClN B6262724 rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans CAS No. 111466-77-4

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

Cat. No.: B6262724
CAS No.: 111466-77-4
M. Wt: 183.68 g/mol
InChI Key: ATFVTRDQCBBLIQ-BAUSSPIASA-N
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Description

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is an organic compound notable for its distinct structural features and pharmacological potential. The compound is a chiral molecule consisting of a cyclopropane ring substituted with a phenyl group and an amine functional group. The term "rac-" indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, typically involves cyclopropanation reactions. One common route starts with a suitable phenyl-substituted alkene and a diazo compound, often in the presence of a transition metal catalyst such as rhodium. Industrial production scales up these reactions, optimizing reaction conditions like temperature, pressure, and solvent choice for efficiency and yield.

Chemical Reactions Analysis

This compound undergoes a variety of reactions, notably:

  • Oxidation

    : Using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated products.

  • Reduction

    : Employing reagents such as lithium aluminium hydride to convert the amine group to a more reduced form.

  • Substitution

    : Undergoing nucleophilic substitution reactions with halides or other electrophiles, facilitated by its amine group. Common reagents include alkyl halides and acid chlorides, forming secondary or tertiary amines.

Scientific Research Applications

In the realm of scientific research, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is of interest due to its structural analogy to various psychoactive compounds

  • Chemistry

    : As a precursor in the synthesis of more complex organic molecules.

  • Biology

    : Investigated for its interaction with biological membranes and potential bioactivity.

  • Medicine

    : Explored for its pharmacological properties, particularly in studying mechanisms of action of similar psychoactive compounds.

  • Industry

    : Utilized in the development of new materials and chemical processes due to its unique properties.

Mechanism of Action

The compound's mechanism of action largely hinges on its interaction with neural receptors. It is hypothesized to modulate neurotransmitter release, influencing pathways involving dopamine and serotonin. This makes it a subject of interest in psychopharmacology research, aiming to elucidate how structural variations impact receptor binding and subsequent neurological effects.

Comparison with Similar Compounds

When compared to other cyclopropane derivatives and amine-containing compounds, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, stands out due to its specific chiral configuration and resultant bioactivity. Similar compounds include:

  • 1-methylcyclopropane-1-amine hydrochloride

    : Lacking the phenyl group, thus exhibiting different reactivity.

  • 2-phenylcyclopropan-1-amine hydrochloride

    : With positional isomerism, affecting its chemical and biological behavior.

This compound's unique combination of chiral cyclopropane and phenylamine structure offers distinctive properties that distinguish it within its chemical family, making it a versatile subject for ongoing research.

There you have it—a deep dive into this fascinating compound! Anything specific you want to explore further?

Properties

CAS No.

111466-77-4

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

ATFVTRDQCBBLIQ-BAUSSPIASA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

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